molecular formula C13H25ClN2O4 B13305711 N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride

Cat. No.: B13305711
M. Wt: 308.80 g/mol
InChI Key: WIAQYQLFSJINJF-PPHPATTJSA-N
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Description

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride is a Boc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for amines, enabling selective reactions during multi-step syntheses . This compound features a piperidin-1-yl substituent at the β-position of the alanine backbone, which influences its steric and electronic properties. It is frequently employed in coupling reactions with bioactive molecules, such as camptothecin (CPT), to generate prodrugs or conjugates that enhance solubility or target specificity . Its hydrochloride salt form improves crystallinity and stability, facilitating purification and handling in organic synthesis workflows.

Properties

Molecular Formula

C13H25ClN2O4

Molecular Weight

308.80 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)14-10(11(16)17)9-15-7-5-4-6-8-15;/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17);1H/t10-;/m0./s1

InChI Key

WIAQYQLFSJINJF-PPHPATTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1CCCCC1)C(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCCCC1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation of (S)-N-tert-butoxycarbonyl-3-hydroxypiperidine

Method Overview:

  • Starting Material: 3-Hydroxypiperidine
  • Protection Step: Reacted with tert-butyloxycarbonyl anhydride (Boc anhydride) to generate N-tert-butoxycarbonyl-3-hydroxypiperidine.
  • Oxidation Step: Hydroxyl group oxidized to ketone using a sodium dichloroisocyanurate (NaDCC) and TEMPO system, yielding N-tert-butoxycarbonyl-3-piperidone.
  • Reduction Step: The ketone is stereoselectively reduced back to (S)-N-tert-butoxycarbonyl-3-hydroxypiperidine via enzyme-catalyzed asymmetric reduction employing ketoreductase (KRED).

Reaction Scheme:

3-Hydroxypiperidine + Boc anhydride → N-Boc-3-hydroxypiperidine
N-Boc-3-hydroxypiperidine + NaDCC-TEMPO → N-Boc-3-piperidone
N-Boc-3-piperidone + KRED enzyme → (S)-N-Boc-3-hydroxypiperidine

Key Data:

Step Reagents & Conditions Yield / Purity Notes
Protection Boc anhydride, 20-35°C, 4-20h High selectivity Simplifies downstream reactions
Oxidation NaDCC-TEMPO, 25°C, 16-18h >99% conversion Efficient, eco-friendly oxidation
Reduction Enzyme-catalyzed, 25°C, 18h Enantioselectivity >99.95% Mild, high stereoselectivity

Synthesis of N-tert-butyloxycarbonyl-3-piperidone

Method Overview:

  • Starting Material: N-benzyl-3-hydroxyl piperidine (obtained via reduction of N-benzyl-3-pyridone).
  • Oxidation: Using a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize the hydroxyl group to ketone.

Reaction Scheme:

N-benzyl-3-hydroxyl piperidine + (DMSO + oxalyl chloride) → N-Boc-3-piperidone

Preparation Data:

Step Reagents & Conditions Yield / Purity Notes
Oxidation DMSO, oxalyl chloride, organic base >98% purity Shorter route, high efficiency

Overall Synthetic Route for N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride

The synthesis of the final compound involves coupling the protected piperidine derivative with alanine, followed by hydrochloride salt formation.

Coupling of Protected Piperidine with Alanine Derivative

  • Activation: The amino acid derivative (e.g., alanine) is activated via standard peptide coupling reagents such as HATU or EDCI.
  • Coupling: The protected piperidine derivative reacts with activated alanine to form the peptide bond.
  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions, and the free amine is converted into the hydrochloride salt.

Purification & Characterization

  • Purification involves recrystallization or chromatography.
  • Final product purity exceeds 99%, with enantiomeric excess over 99.9%.

Data Tables Summarizing Preparation Methods

Step Starting Material Reagents & Conditions Yield / Purity Remarks
Protection 3-Hydroxypiperidine Boc anhydride, 20-35°C, 4-20h High Simplifies subsequent oxidation
Oxidation N-Boc-3-hydroxypiperidine NaDCC-TEMPO, 25°C, 16-18h >99% conversion Eco-friendly, efficient
Asymmetric Reduction N-Boc-3-piperidone KRED enzymes, 25°C, 18h Enantiomeric purity >99.95% Mild conditions, high selectivity
Final Coupling Protected piperidine + Alanine Peptide coupling reagents Overall yield >70% Purification yields high purity

Research Findings and Optimization Insights

  • One-Pot Strategies: Combining protection, oxidation, and reduction steps into a single vessel reduces operational complexity and waste.
  • Enzymatic Reductions: Use of ketoreductases offers high stereoselectivity, mild reaction conditions, and environmentally friendly processes.
  • Oxidation Systems: NaDCC-TEMPO system provides efficient hydroxyl oxidation with minimal by-products, aligning with green chemistry principles.
  • Purity & Yield: Optimized conditions consistently produce intermediates with purity exceeding 99% and overall yields above 70%, suitable for pharmaceutical applications.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride involves the protection and deprotection of the amino group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine HCl Not Provided C₁₄H₂₅N₃O₄·HCl ~343.8 (calculated) Piperidin-1-yl, alanine Prodrug synthesis, peptide coupling
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Phenyl, carboxylic acid Chiral intermediates in drug design
N-(tert-Butoxycarbonyl)pentafluoro-L-phenylalanine Not Provided C₁₄H₁₄F₅NO₄ ~371.3 (calculated) Pentafluorophenyl Fluorinated dipeptide synthesis
(R)-N-(tert-Butoxycarbonyl)-3-hydroxypiperidine Not Provided C₁₀H₁₉NO₃ ~201.3 (calculated) Hydroxyl group Chiral building blocks

Biological Activity

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride (Boc-Pip-Ala·HCl) is a compound that has garnered attention in the field of medicinal chemistry due to its biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₈ClN₃O₃
  • Molecular Weight : 251.72 g/mol
  • CAS Number : 15761-38-3
  • Density : 1.1 g/cm³
  • Melting Point : 79-83 °C

Biological Activity Overview

Boc-Pip-Ala·HCl exhibits several biological activities, particularly in the context of enzyme inhibition and receptor interaction. The compound is characterized by its ability to interact with various biological targets, influencing cellular processes and signaling pathways.

Enzyme Inhibition

Research indicates that Boc-Pip-Ala·HCl can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibition of DPP-IV can enhance insulin secretion and decrease glucagon levels, making it a target for antidiabetic therapies.

Receptor Interaction

The compound also demonstrates affinity for various receptors, including G-protein coupled receptors (GPCRs). Its structural properties allow it to mimic natural ligands, leading to modulation of receptor activity. This interaction can influence physiological responses such as pain perception and inflammation.

Case Studies

  • Dipeptidyl Peptidase IV Inhibition :
    • A study conducted by Ji-hong Liu et al. (2021) explored the interaction between Boc-Pip-Ala·HCl and DPP-IV using electrospray ionization mass spectrometry (ESI-MS). The findings revealed that Boc-Pip-Ala·HCl competes effectively with ATP for binding to DPP-IV, suggesting its potential as a therapeutic agent in diabetes management .
  • G-Protein Coupled Receptor Modulation :
    • In another investigation, Boc-Pip-Ala·HCl was tested for its effects on GPCRs associated with pain pathways. The results indicated that the compound could modulate receptor activity, leading to reduced pain signaling in animal models .

Data Table: Biological Activities of Boc-Pip-Ala·HCl

Activity TypeMechanism of ActionReference
Enzyme InhibitionDipeptidyl Peptidase IV inhibitionLiu et al., 2021
Receptor ModulationGPCR interaction affecting pain signalingBritish Pharmacological Society

Q & A

Q. Methodological Insight :

  • Protection : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) with a base like DMAP.
  • Deprotection : Use 4M HCl in dioxane (2–4 hr, 0–5°C) for controlled cleavage, followed by neutralization .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm Boc group integrity (e.g., tert-butyl protons at ~1.4 ppm) and piperidine ring conformation.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C13_{13}H25_{25}ClN2_2O4_4, MW 308.81) .
  • HPLC : Reverse-phase chromatography with UV detection (210–254 nm) to assess purity (>95%) .

Q. Data Interpretation :

  • Boc-protected amines show characteristic IR stretches at ~1680–1720 cm1^{-1} (C=O) .

Advanced: How can reaction conditions be optimized for coupling this compound to peptide backbones while minimizing racemization?

Racemization risks arise during peptide bond formation. Mitigation strategies include:

  • Activation Reagents : Use HOBt/DIC or COMU for efficient coupling with reduced side reactions.
  • Low Temperature : Conduct reactions at 0–4°C to slow base-catalyzed enantiomerization.
  • Solvent Choice : Dichloromethane (DCM) or DMF minimizes racemization compared to THF .

Validation : Monitor chiral integrity via chiral HPLC or circular dichroism (CD) post-synthesis .

Advanced: What are the challenges in deprotecting the Boc group without degrading the piperidine moiety?

Piperidine rings are sensitive to strong acids, which may induce ring-opening or oxidation.
Solutions :

  • Mild Acids : Use 10% TFA in DCM (15–30 min, RT) instead of concentrated HCl.
  • Scavengers : Add scavengers like triisopropylsilane (TIPS) to sequester carbocations and prevent side reactions .

Post-Deprotection Analysis : Confirm piperidine stability via 1H^1H-NMR (absence of new peaks at 5.0–6.0 ppm, indicative of ring degradation) .

Basic: What storage conditions ensure long-term stability of this compound?

  • Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid clumping .

Q. Stability Data :

  • Shelf life: >24 months when stored properly, with <5% degradation by HPLC .

Advanced: How does the stereochemistry of the piperidine ring impact the bioactivity of derived compounds?

The piperidine ring’s conformation (e.g., chair vs. boat) influences binding affinity to biological targets like GPCRs or enzymes. For example:

  • 3R,4S configurations enhance selectivity for σ-1 receptors.
  • Equatorial vs. axial substituents modulate metabolic stability in pharmacokinetic studies .

Q. Experimental Design :

  • Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
  • Compare IC50_{50} values in receptor-binding assays .

Advanced: What analytical methods resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from pH-dependent ionization.
Resolution Workflow :

pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–12).

DLS/Zeta Potential : Assess aggregation tendencies in polar solvents.

Co-Solvent Screening : Test binary mixtures (e.g., PEG-400/water) to enhance dissolution .

Advanced: How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

Q. In Silico Tools :

  • DFT Calculations : Predict Boc deprotection energetics (e.g., transition states in acidolysis).
  • Molecular Dynamics : Simulate solvent effects on coupling efficiency.
  • Docking Studies : Guide derivatization for target-specific bioactivity .

Validation : Cross-reference computed data with experimental kinetics (e.g., Arrhenius plots) .

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